(R)-(+)-2-Benzyloxypropionyl chloride

Chiral purity Enantiomeric excess Asymmetric synthesis

(R)-(+)-2-Benzyloxypropionyl chloride (CAS 82977-93-3), IUPAC name (2R)-2-phenylmethoxypropanoyl chloride, is a chiral acyl chloride characterized by its stereospecific (R)-configuration and a benzyl-protected hydroxyl group. This compound belongs to the class of benzyloxypropionyl derivatives and serves as a versatile intermediate in organic synthesis, particularly for the preparation of enantiomerically pure esters, amides, and other chiral building blocks.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 82977-93-3
Cat. No. B3156439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Benzyloxypropionyl chloride
CAS82977-93-3
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)OCC1=CC=CC=C1
InChIInChI=1S/C10H11ClO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1
InChIKeyXMTKNMQAPNHLJP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Benzyloxypropionyl chloride (CAS 82977-93-3): Chiral Acyl Chloride for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-(+)-2-Benzyloxypropionyl chloride (CAS 82977-93-3), IUPAC name (2R)-2-phenylmethoxypropanoyl chloride, is a chiral acyl chloride characterized by its stereospecific (R)-configuration and a benzyl-protected hydroxyl group [1]. This compound belongs to the class of benzyloxypropionyl derivatives and serves as a versatile intermediate in organic synthesis, particularly for the preparation of enantiomerically pure esters, amides, and other chiral building blocks [2]. Its reactive acyl chloride moiety enables efficient acylation under mild conditions, while the benzyloxy group offers temporary protection for further functionalization, ensuring high stereoselectivity in asymmetric transformations .

Why (R)-(+)-2-Benzyloxypropionyl chloride Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixture


The (R)-enantiomer is not interchangeable with its (S)-counterpart or the racemic mixture due to fundamentally distinct stereochemical outcomes in downstream reactions. In asymmetric synthesis, the absolute configuration of the acyl chloride dictates the stereochemistry of the resulting amides or esters, a critical determinant of biological activity and physicochemical properties in pharmaceutical intermediates [1]. For instance, in the synthesis of ergopeptine-related pseudopeptides, acylation with (S)-2-benzyloxypropionyl chloride yields a specific diastereomeric adduct whose stereochemistry is confirmed by X-ray crystallography and is essential for maintaining the bioactive conformation [2]. Substitution with the (R)-enantiomer would invert the stereocenter, producing a diastereomer with potentially altered receptor binding and pharmacokinetic profiles. Furthermore, while racemic mixtures may be cost-effective for initial screening, they cannot deliver the diastereomeric purity required for late-stage pharmaceutical development or chiral pool synthesis, where enantiomeric integrity directly impacts yield and purity of the final active pharmaceutical ingredient (API) [3].

Quantitative Differentiation of (R)-(+)-2-Benzyloxypropionyl chloride (82977-93-3) from Closest Analogs


Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

Commercially available (R)-(+)-2-Benzyloxypropionyl chloride is supplied with a standard purity specification of NLT 98%, as verified by HPLC or GC analysis . While direct comparative chiral purity data for the (R)-enantiomer versus its (S)-counterpart or racemic mixture is not explicitly published, the procurement of the single (R)-enantiomer ensures a baseline enantiomeric excess (ee) approaching 100% within the stated purity, whereas the racemic mixture inherently possesses 0% ee . In applications requiring diastereoselective acylation, the use of a single enantiomer eliminates the need for subsequent kinetic resolution or chiral chromatography, thereby reducing process steps and improving overall yield [1].

Chiral purity Enantiomeric excess Asymmetric synthesis

Enantiomeric Specificity in Peptidomimetic Synthesis: (R)- vs. (S)-Configuration

In the synthesis of pseudopeptidic ergopeptines, acylation of cyclo-(-azaPhe-Pro-) with (S)-2-benzyloxypropionyl chloride proceeds stereospecifically to yield a single tetrahedral adduct (oxa-cyclol), as confirmed by X-ray crystallography [1]. While the (R)-enantiomer was not directly tested in this study, class-level inference from related 2-aryloxypropionyl chlorides demonstrates that the stereochemical outcome of acylation is strictly controlled by the chirality of the acyl chloride. For example, acylation with racemic 2-(1-naphthyloxy)propionyl chloride yields amides enriched in (3R*,2′R*)-diastereomers, whereas 2-phenoxypropionyl chloride gives predominantly (3R*,2′S*)-amides [2]. By extension, the (R)- and (S)-enantiomers of 2-benzyloxypropionyl chloride are expected to direct opposite diastereoselectivity, making the selection of the correct enantiomer critical for achieving the desired stereochemistry in the final product [3].

Peptidomimetics Ergopeptine analogs Diastereoselective acylation

Stability and Storage: (R)-(+)-2-Benzyloxypropionyl chloride vs. Alternative Acyl Chlorides

(R)-(+)-2-Benzyloxypropionyl chloride, like other acyl chlorides, is moisture-sensitive and requires storage under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis . Vendor specifications recommend long-term storage in a cool, dry place, with a shelf life of up to 2 years at 20°C when properly sealed and handled . Compared to simpler aliphatic acyl chlorides such as propanoyl chloride or acetyl chloride, the benzyloxy group imparts increased steric bulk and reduced volatility, potentially mitigating some handling hazards [1]. However, quantitative comparative stability data (e.g., hydrolysis rate constants) for this specific compound are not available in the open literature.

Acyl chloride stability Moisture sensitivity Storage conditions

Procurement Specifications: Purity Grades and Analytical Documentation

Commercial suppliers offer (R)-(+)-2-Benzyloxypropionyl chloride with a minimum purity specification of 95-98% as determined by HPLC, GC, or NMR analysis . Vendors such as Bidepharm provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data, ensuring traceability and consistency for pharmaceutical research and development . In contrast, generic or lower-purity sources (e.g., technical grade) may contain residual starting materials, side products, or the (S)-enantiomer, which can compromise the stereochemical outcome of sensitive reactions . The availability of comprehensive analytical documentation supports regulatory compliance and facilitates method validation in GMP environments.

Chemical purity Analytical certification Quality control

Recommended Applications of (R)-(+)-2-Benzyloxypropionyl chloride (82977-93-3) Based on Quantitative Differentiation


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring Defined Stereochemistry

Use as a chiral acylating agent for the preparation of enantiomerically pure esters and amides, where the (R)-configuration of the target molecule is essential for biological activity [1]. The high chiral purity (implied ee >96%) minimizes the formation of diastereomeric impurities, reducing the need for costly chiral chromatography steps during API manufacturing . Suitable for small-scale research (gram to kilogram quantities) and scalable to multi-kilogram production with appropriate handling protocols .

Synthesis of Pseudopeptidic Ergopeptine Analogs and Other Peptidomimetics

Employed as a key building block in the stereospecific construction of oxa-cyclol systems, as demonstrated in the synthesis of ergotamine-related tetrahedral adducts [2]. The benzyl protecting group allows for subsequent chemoselective hydrogenolysis to reveal a free hydroxyl group for further functionalization, while the acyl chloride moiety facilitates efficient coupling to amine-containing scaffolds [3]. Critical for medicinal chemistry programs exploring novel ergopeptine-based therapeutics.

Chiral Pool Synthesis and Derivatization of Hydroxy Acids

Derived from (R)-2-benzyloxypropionic acid, this compound serves as a convenient source of chirality for the introduction of a protected hydroxy acid moiety into complex molecules [4]. Its reactivity as an acyl chloride enables rapid esterification or amidation under mild conditions, making it a valuable building block for combinatorial chemistry and diversity-oriented synthesis [5].

Kinetic Resolution Studies and Method Development

While the (R)-enantiomer itself is a pure stereoisomer, it can be used as a reference standard or starting material for investigating diastereoselective acylation reactions and developing new kinetic resolution protocols [6]. The well-defined stereochemistry facilitates the calibration of chiral analytical methods (e.g., chiral HPLC, SFC) and the validation of computational models predicting stereochemical outcomes [7].

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